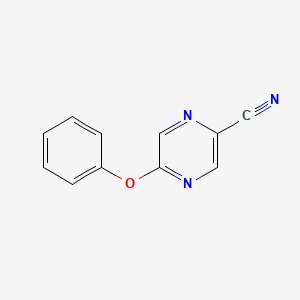

5-Phenoxypyrazine-2-carbonitrile

Description

Overview of Pyrazine (B50134) Derivatives: Fundamental Chemical Properties and Significance in Heterocyclic Chemistry

Pyrazines are a class of heterocyclic organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. britannica.comresearchgate.net This structure is derived from benzene (B151609) by the replacement of two CH groups with nitrogen atoms. slideshare.net As a 6π electron-deficient system, pyrazine is aromatic and possesses a planar configuration. researchgate.net The presence of the two electronegative nitrogen atoms significantly influences the ring's electron density, reducing the basicity of the molecule compared to pyridine (B92270) and other diazines. researchgate.netnih.gov Pyrazine is considered a weak base, and while it can undergo electrophilic addition reactions like protonation at the nitrogen atoms, electrophilic substitution on the carbon atoms is less facile due to the ring's electron-deficient nature. youtube.com

The significance of the pyrazine ring in heterocyclic chemistry is vast and multifaceted. It is a core component of many crucial biological and industrial compounds. britannica.com For instance, the pteridine (B1203161) ring system, found in essential biomolecules like folic acid, is a fused pyrazine derivative. britannica.com Furthermore, alloxazines, such as riboflavin (B1680620) (vitamin B2), incorporate the pyrazine structure and are vital for metabolic processes. britannica.com In the realm of industrial chemicals, phenazine (B1670421) dyes, which are derivatives of pyrazine, were among the earliest synthetic dyes developed, including the historically significant Perkin's mauve. britannica.com

In medicinal chemistry, the pyrazine scaffold is a privileged structure. The nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets like enzymes and receptors. nih.gov This property has led to the incorporation of the pyrazine ring into numerous marketed drugs with a wide array of pharmacological activities. nih.gov

Strategic Importance of the Phenoxypyrazine Scaffold in Organic Synthesis and Materials Science

The phenoxypyrazine scaffold, which combines a pyrazine ring with a phenoxy group, represents a significant structural motif in modern organic synthesis. This framework serves as a versatile building block for creating more complex molecules, particularly in the field of drug discovery. Research into related structures, such as 3-phenoxypyrazine-2-carboxamides, has demonstrated the scaffold's utility in the design of potent and selective agonists for targets like the Takeda G-protein-coupled receptor 5 (TGR5), which is implicated in metabolic diseases. nih.gov The synthesis of these derivatives often involves the coupling of a halogenated pyrazine with a substituted phenol (B47542), highlighting a key synthetic strategy for accessing this scaffold. nih.gov The inherent stability of the aromatic pyrazine core combined with the diverse functionality that can be introduced via the phenyl ring makes it an attractive starting point for developing libraries of new chemical entities.

While direct applications in materials science are less documented, the properties of the phenoxypyrazine scaffold suggest potential utility. The related N-phenylquinoneimine scaffold is noted for its use in developing hybrid materials for drug delivery and controlled material growth. nih.gov The structural rigidity, thermal stability, and potential for electronic modification of the phenoxypyrazine system are desirable characteristics for creating novel organic materials. For example, the extended π-system of the scaffold could be exploited in the development of organic semiconductors or fluorescent dyes, analogous to how phenazine structures have long been used as pigments. britannica.comnih.gov The ability to systematically modify the peripheral substituents on both the pyrazine and phenoxy rings allows for the fine-tuning of electronic and photophysical properties, a critical aspect of materials design.

Current Research Trajectories and Knowledge Gaps Regarding 5-Phenoxypyrazine-2-carbonitrile

Current research on this compound is in a nascent stage, with its primary presence being in the catalogs of chemical suppliers for research purposes rather than in peer-reviewed studies detailing its synthesis or application. uni.luchiralen.com The compound is identified by its molecular formula, C₁₁H₇N₃O, and its structure featuring a nitrile group and a phenoxy group on the pyrazine ring. uni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 1409746-86-6 |

| Monoisotopic Mass | 197.05891 Da |

| Predicted XlogP | 1.7 |

Data sourced from PubChem and commercial supplier databases. uni.luchiralen.com

The major research trajectory for this compound is likely to be in medicinal chemistry. The nitrile group is a common feature in many biologically active molecules, and related heterocyclic carbonitriles, such as pyrimidine-5-carbonitriles, have been investigated as potent inhibitors of enzymes like EGFR and COX-2, which are relevant targets in cancer therapy. nih.govnih.gov Therefore, a logical path forward for this compound would involve its synthesis and subsequent screening against a panel of biological targets, particularly protein kinases.

The most significant knowledge gap is the lack of published scientific literature on the compound itself. Specific areas that remain unexplored include:

Optimized Synthesis: While general methods for creating phenoxypyrazines exist, such as the reaction between a chloropyrazine and a phenol, a detailed and optimized synthetic route specifically for this compound has not been reported in the literature. nih.gov

Spectroscopic Characterization: Comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and crystallographic analysis are not publicly available, which are essential for unambiguous structural confirmation and understanding its chemical behavior.

Biological Activity: There are no published reports on the biological evaluation of this compound. Its potential as a therapeutic agent or a biological probe is entirely unknown.

Material Properties: The potential applications of this compound in materials science, such as in organic electronics or as a photophysical agent, have not been investigated.

Future research will need to address these fundamental gaps, starting with the development of an efficient synthesis, followed by thorough characterization and evaluation of its biological and material properties.

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPWXHWLSYTFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(N=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Phenoxypyrazine 2 Carbonitrile

Synthesis of Key Pyrazine (B50134) Intermediates for Phenoxypyrazine Analogues

The synthesis of 5-phenoxypyrazine-2-carbonitrile necessitates the preparation of appropriately functionalized pyrazine intermediates. These precursors are then subjected to further reactions to introduce the desired phenoxy group.

Preparation of Halogenated Pyrazine Precursors (e.g., 3-Chloropyrazine-2-carbonitrile)

A key intermediate in the synthesis of many substituted pyrazines is 3-chloropyrazine-2-carbonitrile (B110518). guidechem.com This compound can be synthesized from pyrazine-2-carbonitrile by direct chlorination. A common method involves treating pyrazine-2-carbonitrile with sulfuryl chloride in a suitable solvent system, such as toluene (B28343) and DMF. guidechem.comchemicalbook.com The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. chemicalbook.com

Alternatively, 3-chloropyrazine-2-carbonitrile can be prepared from 3-hydroxypyrazine-2-carboxamide. This method involves the use of a chlorinating agent like phosphorus oxychloride in the presence of a base such as diisopropylethylamine. chemicalbook.com Another approach describes the use of inorganic chlorides to reduce bromo-impurities when starting from 3-hydroxy-6-bromopyrazine-2-amide. google.com

Table 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

| Starting Material | Reagents | Solvent(s) | Key Conditions | Reference(s) |

| Pyrazine-2-carbonitrile | Sulfuryl chloride | Toluene, DMF | Ice bath, then room temperature | guidechem.comchemicalbook.com |

| 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, Diisopropylethylamine | Chlorobenzene | 0°C to 90°C | chemicalbook.com |

| 3-Hydroxy-6-bromopyrazine-2-amide | Phosphorus oxychloride, Diisopropylethylamine, Lithium chloride | Not specified | Heating to 80°C | google.com |

Functionalization of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile itself is a versatile starting material that can be functionalized in various ways. The nitrile group can undergo hydrolysis to form pyrazinamide, a crucial anti-tuberculosis drug. orgsyn.org This transformation can be achieved using a manganese dioxide column reactor. orgsyn.org The reactivity of the pyrazine ring allows for the introduction of substituents that can then be further modified. For instance, the presence of a nitrile group can enhance the reactivity of the pyrazine ring towards certain reagents. nih.gov

Formation of the Phenoxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the phenoxy group onto the pyrazine ring is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a fundamental process in aromatic chemistry, particularly for electron-deficient heterocyclic systems like pyrazine. youtube.com

In the context of synthesizing this compound, the reaction involves the displacement of a suitable leaving group, most commonly a halogen, from the pyrazine ring by a phenoxide nucleophile. The electron-withdrawing nature of the pyrazine nitrogens and the nitrile group facilitates this nucleophilic attack. matanginicollege.ac.in Specifically, the positions ortho and para to the ring nitrogens (C2, C3, C5, and C6) are activated towards nucleophilic attack. matanginicollege.ac.instackexchange.com

The synthesis of 3-phenoxypyrazine-2-carboxamide derivatives, which are structurally related to the target compound, has been reported via the reaction of methyl 3-chloropyrazine-2-carboxylate with substituted phenols in the presence of anhydrous potassium carbonate in DMF at elevated temperatures. nih.gov This demonstrates the feasibility of the SNAr reaction for creating the phenoxy-pyrazine linkage. The reactivity of substituted chloropyrazines in such substitutions has been correlated with the calculated electron deficiency at the carbon atom undergoing substitution. researchgate.net

Optimized Reaction Conditions and Parameters

The synthesis of this compound analogues typically starts from a halogenated pyrazine precursor, such as 5-chloropyrazine-2-carbonitrile. researchgate.netsmolecule.com The key transformation is a nucleophilic aromatic substitution reaction where a phenol (B47542) or a substituted phenol displaces the halogen atom.

The reaction conditions for this etherification are crucial for achieving high yields and purity. A common approach involves the use of a base to deprotonate the phenol, thereby increasing its nucleophilicity. Sodium hydride (NaH) is an effective base for this purpose. nih.gov The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the reaction. nih.gov

Temperature is another critical parameter. The reaction mixture is often stirred at elevated temperatures, for instance, 110 °C, to ensure the reaction proceeds to completion in a reasonable timeframe, typically a few hours. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. nih.gov

Here is an interactive data table summarizing typical reaction parameters:

| Parameter | Condition | Rationale |

| Precursor | 5-Chloropyrazine-2-carbonitrile | The chlorine atom is a good leaving group for nucleophilic aromatic substitution. |

| Nucleophile | Phenol or substituted phenol | Provides the phenoxy group. |

| Base | Sodium Hydride (NaH) | Deprotonates the phenol to form the more reactive phenoxide ion. |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that dissolves reactants and facilitates the SNAr reaction. |

| Temperature | 110 °C | Provides sufficient energy to overcome the activation barrier and ensure a reasonable reaction rate. |

| Reaction Time | ~5 hours | Determined by monitoring the reaction to completion via TLC. |

Upon completion, the workup procedure typically involves extraction with an organic solvent like ethyl acetate (B1210297) and washing with brine to remove the DMF and any inorganic byproducts. The crude product is then purified, commonly by silica (B1680970) gel column chromatography, to yield the pure this compound derivative. nih.gov

Scope and Limitations of Substituted Phenols in Etherification Reactions

The etherification reaction to produce this compound analogues can accommodate a variety of substituted phenols. This allows for the synthesis of a diverse library of compounds with different electronic and steric properties on the phenoxy moiety.

The electronic nature of the substituents on the phenol can influence the reaction rate. Electron-withdrawing groups can increase the acidity of the phenolic proton, potentially facilitating its deprotonation. Conversely, electron-donating groups can increase the nucleophilicity of the resulting phenoxide ion.

A study on the synthesis of 3-phenoxypyrazine-2-carboxamide derivatives, which are closely related to this compound, demonstrated the successful use of various substituted phenols. nih.gov For instance, phenols bearing chloro substituents, such as 2-chlorophenol (B165306) and 2,5-dichlorophenol, were effectively coupled to the pyrazine ring. nih.gov

However, there can be limitations. Steric hindrance from bulky substituents on the phenol, particularly at the ortho positions, might slow down the reaction rate or require more forcing conditions. The stability of the substituents to the reaction conditions is also a consideration. Highly reactive functional groups on the phenol might undergo side reactions under the basic and high-temperature conditions employed.

The table below illustrates the scope of substituted phenols that have been successfully used in similar etherification reactions. nih.gov

| Substituent on Phenol | Position of Substituent |

| Chloro | 2 |

| Chloro | 2, 5 (di-substituted) |

This demonstrates that the reaction is tolerant of halogen substituents, which are valuable for further functionalization of the resulting molecules. The successful synthesis of these derivatives highlights the robustness of this synthetic methodology for creating a range of 5-(substituted phenoxy)pyrazine-2-carbonitrile analogues.

Derivatization Strategies and Post-Synthetic Modifications of this compound and its Analogues

The this compound scaffold is a versatile platform for further chemical modifications. The nitrile group and the pyrazine ring offer multiple sites for derivatization, enabling the synthesis of a wide array of complex molecules.

Transformations to Carboxylic Acid and Carboxamide Derivatives

The nitrile group of this compound can be readily transformed into other valuable functional groups, such as carboxylic acids and carboxamides. ebsco.comresearchgate.net These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

Hydrolysis to Carboxylic Acids:

The conversion of the nitrile to a carboxylic acid is typically achieved through hydrolysis under acidic or basic conditions. wikipedia.orglibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds via the formation of a protonated amide intermediate, which is then further hydrolyzed. libretexts.orgyoutube.com

Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also yields the carboxylic acid after an acidic workup. nih.govlibretexts.org The initial product is the carboxylate salt, which is then protonated to give the free carboxylic acid. libretexts.org For instance, treatment of a methyl ester precursor with 2N sodium hydroxide in methanol (B129727) leads to the carboxylic acid. nih.gov

Conversion to Carboxamides:

The nitrile can also be converted to a carboxamide. This can be achieved through partial hydrolysis of the nitrile under controlled conditions. researchgate.net Another common method for amide formation is to first hydrolyze the nitrile to the carboxylic acid and then couple the acid with an amine using a suitable coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) are effective for this transformation. nih.gov This two-step process allows for the introduction of a wide variety of amine substituents, leading to a diverse range of carboxamide derivatives. nih.gov

The following table summarizes these transformations:

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | 1. NaOH (aq), heat2. HCl (aq) | 5-Phenoxypyrazine-2-carboxylic acid |

| Nitrile to Carboxylic Acid | HCl (aq), heat | 5-Phenoxypyrazine-2-carboxylic acid |

| Nitrile to Carboxamide | 1. Hydrolysis to carboxylic acid2. Amine, HATU, DIEA, DMF | 5-Phenoxypyrazine-2-carboxamide derivative |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds and extending the aromatic system of this compound and its analogues. libretexts.orgresearchgate.net This strategy is widely used to synthesize biaryl and heteroaryl compounds. mdpi.com

To perform a Suzuki coupling on the pyrazine core, a halogen atom is typically required as a leaving group. While this compound itself does not have a suitable halogen for direct coupling, its precursors, such as 5-chloropyrazine-2-carbonitrile, or other halogenated derivatives can be used. researchgate.net

The general scheme for a Suzuki coupling involves the reaction of a halo-pyrazine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. worktribe.com

Key components of a Suzuki coupling reaction:

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. mdpi.com

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. researchgate.netmdpi.com

Solvent: Aprotic solvents like 1,4-dioxane (B91453) or toluene are frequently employed. mdpi.comworktribe.com

By selecting different aryl or heteroaryl boronic acids, a wide range of extended aromatic systems can be synthesized. This allows for the fine-tuning of the electronic and steric properties of the final molecule. For instance, the coupling of a bromo-naphthalene scaffold with various boronic acids has been used to create diverse chemical libraries. nih.gov Similarly, this methodology can be applied to halogenated pyrazine-2-carbonitrile derivatives to introduce new aromatic or heteroaromatic substituents.

Nitrile Group Transformations and Reactivity

The nitrile group (–C≡N) in this compound is a versatile functional group that can participate in a variety of chemical transformations beyond hydrolysis. researchgate.netwikipedia.org Its electrophilic carbon atom makes it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Reactivity of the Nitrile Group:

The reactivity of the nitrile group can be influenced by the electronic nature of the pyrazine ring. The electron-withdrawing character of the pyrazine ring can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to nitriles attached to electron-rich aromatic systems. nih.gov

Transformations of the Nitrile Group:

Reduction to Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org This transformation provides a route to aminomethyl-pyrazine derivatives.

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org This allows for the introduction of various alkyl or aryl groups at the position of the nitrile.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, it can react with nitrile sulfides to form 1,2,4-thiadiazoles. umich.edu

The reactivity of the nitrile group is summarized in the table below:

| Reaction Type | Reagent | Product Functional Group |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Addition | Grignard Reagent (R-MgX) followed by hydrolysis | Ketone |

| Cycloaddition | Nitrile Sulfide | 1,2,4-Thiadiazole |

These transformations highlight the synthetic utility of the nitrile group in this compound, enabling its conversion into a diverse range of other functional groups and heterocyclic systems.

Chemical Reactivity and Reaction Mechanisms of 5 Phenoxypyrazine 2 Carbonitrile

Nucleophilic Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is characterized by two nitrogen atoms at positions 1 and 4, which render the carbon atoms electron-deficient. um.edu.my This inherent electronic property makes the pyrazine core highly susceptible to attack by nucleophiles. um.edu.mytaylorfrancis.com The electron deficiency is most pronounced at the positions alpha (2, 3, 5, 6) to the nitrogen atoms, making these the primary sites for nucleophilic substitution. um.edu.my

A key indicator of the pyrazine ring's reactivity is the behavior of its halogenated derivatives compared to analogous pyridines. Halopyrazines are notably more reactive towards nucleophilic displacement than the corresponding halopyridines. thieme-connect.de This enhanced reactivity stems from the greater electron-withdrawing influence of the two nitrogen atoms in the pyrazine ring compared to the single nitrogen in pyridine (B92270). researchgate.netuoanbar.edu.iq This effect further polarizes the carbon-halogen bond and stabilizes the intermediate formed during nucleophilic attack, thus lowering the activation energy for the substitution reaction. The reactivity of chlorodiazines, including pyrazines, has been shown to correlate with their LUMO (Lowest Unoccupied Molecular Orbital) energies, providing a quantum mechanical basis for these observations. wuxiapptec.com

Substituents on the pyrazine ring significantly modulate its reactivity through both steric and electronic effects. rsc.org In the case of 5-Phenoxypyrazine-2-carbonitrile, the phenoxy and carbonitrile groups exert considerable influence.

Steric Effects : The bulky phenoxy group can sterically hinder the approach of a nucleophile, particularly at adjacent positions. Steric hindrance is a critical factor that can influence not only the rate of reaction but also the formation of intermediates. rsc.orgmdpi.com For instance, extremely slow reaction rates have been observed in cases where bulky groups impede the formation of the reaction intermediate or hinder proton transfer steps. rsc.org

Table 1: Influence of Substituents on Nucleophilic Reactivity of the Pyrazine Ring

| Substituent Effect | Description | Impact on this compound |

| Electronic (Carbonitrile) | Strongly electron-withdrawing, decreases electron density on the ring. | Increases the electrophilicity of the pyrazine ring, making it more reactive towards nucleophiles. |

| Electronic (Phenoxy) | Can exhibit both inductive withdrawal (-I) and resonance donation (+M). | The net electronic effect is complex and can influence the regioselectivity of nucleophilic attack. |

| Steric (Phenoxy) | The bulky nature of the phenoxy group can impede the approach of nucleophiles. | May slow down the rate of nucleophilic substitution, particularly at positions adjacent to C-5. rsc.orgmdpi.com |

Mechanistic Pathways Underlying Pyrazine Ring Transformations

Nucleophilic substitution on the pyrazine ring can proceed through several mechanistic pathways, primarily the addition-elimination and the ANRORC mechanisms.

The most common pathway for nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyrazine is the addition-elimination mechanism. chemistrysteps.com This two-step process involves:

Addition : The nucleophile attacks an electron-deficient carbon atom of the pyrazine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination : The leaving group (e.g., a halide or, in this case, a phenoxy group) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The presence of strong electron-withdrawing groups, such as the nitrile group in this compound, is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating this reaction pathway. chemistrysteps.com

An alternative pathway, particularly with strong nucleophiles like sodium amide, is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is prevalent in the chemistry of nitrogen-containing heterocycles such as pyrimidines and pyrazines. wikipedia.orgwur.nl The process involves:

Addition : The nucleophile adds to the pyrazine ring.

Ring Opening : The pyrazine ring cleaves, forming an open-chain intermediate. wikipedia.org This step is often facilitated by the presence of electron-withdrawing groups. nih.gov

Ring Closure : The open-chain intermediate undergoes a new intramolecular cyclization to form a new heterocyclic ring. wikipedia.org

This pathway can lead to rearrangements where atoms from the nucleophile are incorporated into the final ring structure, a phenomenon known as the Dimroth rearrangement. nih.gov Isotope labeling studies have provided definitive evidence for the ANRORC mechanism by demonstrating that a ring nitrogen atom can be displaced by a nitrogen atom from the nucleophile. wikipedia.org

Table 2: Comparison of Nucleophilic Substitution Mechanisms in Pyrazines

| Feature | Addition-Elimination (SNAr) | ANRORC |

| Intermediate | Meisenheimer complex (anionic σ-complex) chemistrysteps.com | Open-chain species wikipedia.org |

| Aromaticity | Lost in the addition step, regained in the elimination step chemistrysteps.com | Lost during ring opening wikipedia.org |

| Common Nucleophiles | Hydroxides, alkoxides, amines chemistrysteps.com | Strong bases like sodium amide, metal amides wikipedia.org |

| Outcome | Direct substitution of a leaving group chemistrysteps.com | Can result in direct substitution or ring rearrangement (e.g., Dimroth rearrangement) nih.gov |

| Evidence | Isolation or spectroscopic observation of Meisenheimer complexes | Isotope scrambling experiments wikipedia.org |

Electrophilic and Homolytic Substitution Characteristics of the Pyrazine Core

In stark contrast to its reactivity with nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution. scribd.com This low reactivity is attributed to two primary factors:

The two electron-withdrawing nitrogen atoms significantly decrease the electron density of the ring, deactivating it towards attack by electrophiles. researchgate.netuoanbar.edu.iq

Under the strongly acidic conditions typically required for electrophilic substitution (e.g., nitration, sulfonation), the basic nitrogen atoms become protonated. This creates a positively charged pyrazinium cation, which is extremely resistant to further attack by an electrophile. researchgate.netuoanbar.edu.iq

DFT studies have shown that the Highest Occupied Molecular Orbitals (HOMOs) of pyrazine are not π orbitals, which helps explain its low reactivity towards electrophiles compared to benzene (B151609). researchgate.netresearchgate.net Successful electrophilic substitution on a pyrazine ring usually requires the presence of multiple strong activating groups. researchgate.net

While electrophilic substitution is difficult, the protonated pyrazine ring is susceptible to homolytic (radical) substitution. thieme-connect.de Reactions such as homolytic acylation and amidation can proceed with good yields, selectively targeting the positions alpha to the heterocyclic nitrogen atoms. thieme-connect.dersc.org

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org This inherent electrophilicity dictates the reactivity of the nitrile group in this compound, making it susceptible to nucleophilic attack. The general reactivity patterns of nitriles can be extrapolated to this specific molecule, involving reactions such as hydrolysis, reduction, and addition of organometallic reagents. openstax.orglibretexts.org

The lone pair of electrons on the nitrogen atom is located in an sp-hybridized orbital, which, due to its significant s-character, makes the nitrogen a weak Lewis base. aklectures.com However, under acidic conditions, the nitrogen can be protonated, which significantly increases the electrophilicity of the nitrile carbon and facilitates reactions with weak nucleophiles like water. libretexts.orglibretexts.org

Common reactions involving the nitrile group include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately form a carboxylic acid. openstax.orgchemistrysteps.com The process involves the nucleophilic addition of water (in acidic media after protonation) or a hydroxide (B78521) ion (in basic media) to the nitrile carbon. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orgchemistrysteps.com

Reaction with Grignard Reagents: Organometallic compounds such as Grignard reagents can attack the electrophilic carbon of the nitrile. The resulting imine anion intermediate can then be hydrolyzed to form a ketone. openstax.orglibretexts.org

The reactivity of the nitrile group is summarized in the following table:

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | Amide | Carboxylate Salt |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine anion | Ketone |

Influence of the Phenoxy Group on Overall Molecular Reactivity

The phenoxy group can act as an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the pyrazine ring. This electron-donating effect can modulate the reactivity of the entire molecule. For instance, in the synthesis of related phenoxazine (B87303) derivatives, the nature of substituents on the phenol (B47542) (whether electron-donating or electron-withdrawing) influences the reaction yields under palladium catalysis. researchgate.net

The introduction of a phenoxy group can also influence the biological activity of the molecule. In a study on 3-phenoxypyrazine-2-carboxamide derivatives, which are structurally similar to this compound, the pyrazine group was found to be capable of forming hydrogen bond interactions, which is crucial for their agonist activity at the TGR5 receptor. nih.gov While the nitrile and carboxamide groups are different, the influence of the phenoxy and pyrazine core on molecular interactions is noteworthy.

Furthermore, the synthesis of phenylsulfanylpyrazine derivatives, which involves the coupling of a substituted benzenethiol (B1682325) with a chloropyrazine, suggests that the pyrazine ring is susceptible to nucleophilic aromatic substitution. researchgate.net The presence of the phenoxy group, an ether linkage, is generally stable but its electronic effects can influence the susceptibility of other positions on the pyrazine ring to nucleophilic attack. The electron-donating nature of the phenoxy group could potentially decrease the electrophilicity of the ring carbons, making such substitutions more or less favorable depending on the position.

In the context of drug design, modifications to the phenoxy group itself, such as the introduction of chloro substituents, have been shown to dramatically affect the biological potency of similar pyrazine derivatives, indicating that this part of the molecule is critical for interaction with biological targets. nih.gov

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Characterization Techniques

The elucidation of 5-Phenoxypyrazine-2-carbonitrile's structure is achieved through a combination of powerful analytical techniques. Each method offers unique insights into the molecular framework, and together they provide a cohesive and detailed understanding of the compound's identity and properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs.

The FT-IR spectrum of related pyrazine (B50134) derivatives provides expected absorption regions for the key functional groups in this compound. hilarispublisher.com The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp, intense band in the region of 2240-2220 cm⁻¹. The presence of the phenoxy group will give rise to characteristic C-O-C stretching vibrations, typically observed as two distinct bands in the ranges of 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazine and phenyl rings will produce a series of bands in the 1600-1400 cm⁻¹ region. rsc.orgresearchgate.net Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings. nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For pyrazine-2-carbonitrile, a related compound, surface-enhanced Raman spectroscopy (SERS) has been utilized to study its interaction with gold nanoparticles. researchgate.netipb.pt In the non-resonant Raman spectrum of neat pyrazine-2-carbonitrile, characteristic bands are observed that can be extrapolated to this compound. researchgate.net The nitrile stretch, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum. The symmetric breathing modes of the aromatic rings are also typically strong in Raman spectra.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Nitrile (C≡N) Stretch | 2240 - 2220 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1260 - 1200 | FT-IR |

| Symmetric C-O-C Stretch | 1075 - 1020 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and establishes the connectivity and spatial relationships within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine and phenyl rings. The protons on the pyrazine ring are anticipated to be in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The protons of the phenoxy group will likely appear in the range of δ 7.0-7.5 ppm. The integration of these signals will correspond to the number of protons in each environment. Coupling constants (J-values) between adjacent protons will provide information about their connectivity. researchgate.netubc.caresearchgate.net

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The carbons of the pyrazine ring will be deshielded and appear at lower field, likely between δ 130 and 160 ppm. The carbon atom attached to the nitrile group and the carbon atom attached to the phenoxy group are expected to be the most downfield of the pyrazine carbons. The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-160 ppm. oregonstate.edutestbook.comlibretexts.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.0 - 9.0 | - |

| Phenyl-H | 7.0 - 7.5 | - |

| Pyrazine-C | - | 130 - 160 |

| Phenyl-C | - | 120 - 160 |

| C≡N | - | 115 - 120 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure of this compound. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comnih.govlibretexts.org For this compound, COSY would show correlations between adjacent protons on the pyrazine ring and between adjacent protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.netemerypharma.comnih.govresearchgate.netlibretexts.org This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each proton on the pyrazine and phenyl rings would show a cross-peak with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds (¹H-¹³C long-range correlations). researchgate.netresearchgate.netresearchgate.netnih.govhuji.ac.ilceitec.czyoutube.com This is a key experiment for establishing the connectivity of the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the phenyl ring to the carbon of the pyrazine ring attached to the ether oxygen, confirming the phenoxy-pyrazine linkage. Correlations from the pyrazine protons to the nitrile carbon would confirm the position of the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. ipb.ptresearchgate.netresearchgate.netnanalysis.com In the case of this compound, NOESY could show correlations between the ortho protons of the phenyl ring and the adjacent proton on the pyrazine ring, providing information about the conformation around the C-O bond.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. researchgate.netnih.govresearchgate.net

The predicted monoisotopic mass of this compound (C₁₁H₇N₃O) is 197.0589 Da. HRMS would be expected to provide a measured mass very close to this value. When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of the compound in a complex mixture and can provide fragmentation data that helps in structural elucidation. nih.gov

The fragmentation pattern in the mass spectrum would likely show characteristic losses. For example, the loss of the phenoxy group (C₆H₅O•) or the phenyl group (C₆H₅•) would be expected. The loss of hydrogen cyanide (HCN) from the pyrazine ring is also a possible fragmentation pathway.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.0662 |

| [M+Na]⁺ | 220.0481 |

| [M+K]⁺ | 236.0220 |

| [M-H]⁻ | 196.0516 |

| Data sourced from PubChem. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The highly conjugated system, comprising the pyrazine and phenyl rings, will give rise to intense π→π* transitions, likely in the range of 250-350 nm. The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π* transitions, which are typically weaker and appear at longer wavelengths, potentially extending into the near-visible region. researchgate.net The solvent used for the analysis can influence the position of these absorption maxima (solvatochromism).

Table 4: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Predicted Wavelength Range (nm) |

| π→π | 250 - 350 |

| n→π | > 350 |

Diffraction-Based Structural Analysis

Diffraction methods are fundamental in determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular Geometry Determination

SC-XRD is the definitive method for determining the precise structure of a molecule in the solid state. nih.govgithub.io This technique would provide the exact coordinates of each atom in the crystal lattice of this compound, allowing for a detailed analysis of its molecular architecture.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity Assessment

PXRD is a technique used to analyze the crystalline nature of a bulk powder sample. libretexts.orgwikipedia.org It produces a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. researchgate.netnih.gov This method is essential for confirming the phase purity of a synthesized compound and can be used to identify different polymorphs. The sharpness of the diffraction peaks provides an indication of the material's crystallinity. researchgate.net

Emerging and Complementary Characterization Techniques for Comprehensive Analysis

To gain a complete picture of a material's characteristics, other analytical techniques are often employed alongside diffraction methods.

Electron Microscopy (e.g., Transmission Electron Microscopy for Morphology)

Transmission Electron Microscopy (TEM) can be used to investigate the morphology and size of crystalline particles. While SC-XRD and PXRD provide information about the internal atomic arrangement, TEM offers a direct visualization of the crystal's external shape and dimensions at the nanoscale.

Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), Secondary Ion Mass Spectrometry (SIMS))

When this compound is analyzed as a thin film or as a monolayer on a substrate, surface-sensitive techniques are indispensable for determining its elemental composition, chemical states, and molecular arrangement at the interface. These methods typically probe the top 1-10 nanometers of a material.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for quantifying the elemental composition and identifying the chemical states of elements on a material's surface. libretexts.org An X-ray beam irradiates the sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment.

For this compound, XPS analysis would be expected to identify the constituent elements: carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the different chemical environments of these atoms within the molecule. For instance, the carbon atoms in the phenyl ring, the pyrazine ring, and the nitrile group would exhibit slightly different binding energies. aip.org Similarly, the two nitrogen atoms—one in the pyrazine ring and one in the nitrile group—would be distinguishable. researchgate.net

Hypothetical XPS Data for this compound

| Core Level | Atom Type | Predicted Binding Energy (eV) | Rationale |

| O 1s | Ether Oxygen (C-O-C) | ~533.5 | Typical binding energy for a singly bonded oxygen in an ether linkage. |

| N 1s | Pyrazine Nitrogen | ~399.0 | Consistent with sp²-hybridized nitrogen in a heterocyclic aromatic ring. researchgate.net |

| N 1s | Nitrile Nitrogen (C≡N) | ~399.8 | Slightly higher binding energy due to the sp-hybridized state and triple bond. |

| C 1s | Phenyl Ring (C-C, C-H) | ~284.8 | Standard reference for aromatic carbon. |

| C 1s | Phenyl Ring (C-O) | ~286.0 | Higher binding energy due to bonding with electronegative oxygen. |

| C 1s | Pyrazine Ring (C-C, C-N) | ~285.5 | Influenced by adjacent nitrogen atoms. aip.org |

| C 1s | Pyrazine Ring (C-O) | ~286.2 | Shifted to higher energy by the ether oxygen. |

| C 1s | Nitrile Carbon (C≡N) | ~287.0 | Higher binding energy due to the sp-hybridization and proximity to nitrogen. |

This interactive table presents predicted binding energies based on typical values for similar functional groups.

Auger Electron Spectroscopy (AES)

AES provides elemental analysis of surfaces, often with higher spatial resolution than XPS. libretexts.org The technique uses a focused electron beam to excite atoms, which then relax through a process involving the emission of a secondary "Auger" electron. The kinetic energy of the Auger electron is characteristic of the parent element. AES is particularly useful for creating elemental maps of a surface and for depth profiling. libretexts.orgresearchgate.net

In the analysis of this compound, AES would confirm the presence of C, N, and O on the surface. By scanning the electron beam across the sample, it would be possible to map the distribution of these elements, which is particularly useful for assessing the homogeneity of a thin film or identifying areas of contamination.

Expected Auger Kinetic Energies for this compound

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

| Carbon | KLL | ~272 |

| Nitrogen | KLL | ~379 |

| Oxygen | KLL | ~508 |

This interactive table shows the principal Auger electron energies expected for the constituent elements.

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a highly sensitive surface analysis technique that uses a primary ion beam to sputter the sample surface, generating secondary ions. nasa.gov These secondary ions are then analyzed by a mass spectrometer to determine the elemental and molecular composition of the surface. SIMS can detect trace elements and provide molecular fragmentation patterns that aid in structural identification. nih.govnih.gov

Analysis of this compound by SIMS would produce a mass spectrum containing a quasi-molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages at the ether linkage and fragmentation of the aromatic rings. This provides detailed information for confirming the molecular structure on the surface.

Plausible SIMS Fragmentation Ions for this compound

| Ion (Formula) | Mass-to-Charge Ratio (m/z) | Potential Origin |

| [C₁₂H₈N₂O]⁺ | 196.06 | Molecular Ion (M⁺) |

| [C₁₁H₈N₂]⁺ | 168.07 | Loss of CO |

| [C₆H₅O]⁺ | 93.03 | Phenoxy fragment |

| [C₆H₅]⁺ | 77.04 | Phenyl fragment |

| [C₅H₂N₂O]⁻ | 104.02 | Pyrazine-carbonitrile with oxygen fragment (negative ion mode) |

This interactive table lists potential fragment ions that could be observed in a SIMS analysis.

Advanced Diffraction Techniques (e.g., Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS))

While techniques like X-ray crystallography elucidate atomic structure in crystalline solids, advanced diffraction techniques like SAXS and SANS are used to investigate the structure of materials on a larger length scale, typically from 1 to 100 nanometers. wikipedia.orgepj-conferences.org For a small molecule like this compound, these techniques are not used to determine its intrinsic molecular structure but rather to characterize its behavior in solution or the solid state when it forms larger assemblies, such as aggregates, micelles, or when incorporated into a larger matrix like a polymer or nanoparticle system. wikipedia.orgresearchgate.net

Small-Angle X-ray Scattering (SAXS)

Small-Angle Neutron Scattering (SANS)

SANS is analogous to SAXS but uses a beam of neutrons instead of X-rays. epj-conferences.org The key advantage of SANS is that neutrons scatter from atomic nuclei, and the scattering power varies between isotopes, most notably between hydrogen and deuterium. ornl.govnih.gov This allows for "contrast variation" studies. By selectively deuterating either the this compound molecule or the solvent, specific parts of a complex system can be highlighted or made "invisible" to the neutrons. nih.gov This is particularly powerful for studying the structure of multi-component systems, such as drug delivery vehicles where the location and conformation of the molecule within a carrier particle are of interest. cea.frrsc.org

Hypothetical Structural Parameters from SAXS/SANS for Aggregates of this compound

| Parameter | Description | Hypothetical Value | Technique(s) |

| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | 8.5 nm | SAXS, SANS |

| Maximum Dimension (Dmax) | The largest dimension of the aggregate. | 20 nm | SAXS, SANS |

| Porod Volume | The volume of the scattering particles. | 2.8 x 10³ nm³ | SAXS |

| Scattering Length Density (SLD) | The scattering power per unit volume, crucial for contrast matching. | Varies with deuteration | SANS |

| Shape Model | The best-fit geometric model for the aggregate (e.g., spherical, cylindrical). | Ellipsoidal | SAXS, SANS |

This interactive table illustrates the type of data that could be obtained if this compound were to form nanoscale structures.

Computational Chemistry and Theoretical Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 5-phenoxypyrazine-2-carbonitrile, offering a balance between accuracy and computational cost.

Geometry Optimization and Energy Minimization

Theoretical studies have employed DFT methods to determine the most stable three-dimensional arrangement of atoms in this compound. This process of geometry optimization involves finding the coordinates on the potential energy surface that correspond to the lowest energy, and thus the most stable molecular structure. These calculations are fundamental for subsequent analyses of the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is directly related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron-donating capability. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

For pyrazine (B50134) derivatives, FMO analysis helps in understanding their charge transfer properties and potential applications in various fields, including as sensitizers in dye-sensitized solar cells. journalofchemistry.orgmahendrapublications.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Higher energy suggests greater nucleophilicity. youtube.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Lower energy suggests greater electrophilicity. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. biointerfaceresearch.comnih.gov The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. nih.gov

For molecules containing pyrazine rings and nitrile groups, MEP maps can reveal the most likely sites for interactions with other molecules, which is crucial for understanding their biological activity and reaction mechanisms. biointerfaceresearch.comresearchgate.net

Computational Descriptors of Chemical Reactivity

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. These descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This index, introduced by Parr, measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile.

These descriptors offer a comprehensive picture of the global reactivity of this compound.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; indicates stability. |

| Global Softness (S) | 1 / η | Capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Ability to act as an electrophile. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their electronic absorption spectra. urfu.rursc.org By simulating the UV-Vis spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mahendrapublications.comresearchgate.net

These calculations are essential for understanding the electronic transitions occurring within the molecule upon photoexcitation. For instance, in pyrimidine-carbonitrile derivatives, TD-DFT has been used to assign absorption bands to specific electronic transitions, such as π → π* transitions. mahendrapublications.com This information is particularly relevant for applications in materials science, such as the design of dye sensitizers for solar cells. journalofchemistry.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions, Charge Delocalization, and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.deq-chem.com This method allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) for Topological Analysis of Electron Density and Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for partitioning the electron density (ρ) of a molecule to define atoms and the chemical bonds between them. wikipedia.orgwiley-vch.deamercrystalassn.org This analysis is not based on arbitrary orbital constructs but on the observable topology of the electron density itself. amercrystalassn.org Key to this analysis are critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0). These points are classified by the curvature of the density, revealing the locations of atomic nuclei (nuclear attractors), bond paths, rings, and cages. researchgate.net

For this compound, a QTAIM analysis would elucidate the nature of its covalent and potential non-covalent interactions. The analysis focuses on bond critical points (BCPs), which exist along the path of maximum electron density between two bonded atoms. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bond.

Electron Density (ρ(r)) : A higher value at the BCP indicates a stronger bond with more shared-electron character.

Laplacian of Electron Density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive Laplacian (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

Total Energy Density (H(r)) : The sign of the total energy density (the sum of kinetic and potential energy densities) at the BCP can also distinguish bond types. A negative H(r) is indicative of significant covalent character.

In this compound, BCPs would be expected along the C-C and C-N bonds of the pyrazine ring, the C-C and C-H bonds of the phenoxy group, the C-O ether linkage, and the C≡N triple bond. The topological parameters for these bonds would reveal their relative strengths and character. For instance, the C≡N bond of the nitrile group would exhibit a high ρ(r) and a negative ∇²ρ(r), confirming its strong covalent nature. The C-O ether bond and the C-N bonds within the pyrazine ring would show intermediate values, reflecting their polar covalent character.

A hypothetical QTAIM analysis of the key bonds in this compound is presented below, based on typical values for similar organic molecules.

| Bond Path | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C-O (Ether) | 0.230 | +0.150 | -0.210 | Polar Covalent |

| C-N (Pyrazine) | 0.310 | -0.550 | -0.450 | Polar Covalent |

| C≡N (Nitrile) | 0.450 | -0.890 | -1.100 | Strong Covalent |

| C-C (Pyrazine) | 0.295 | -0.680 | -0.380 | Covalent |

| C-C (Phenyl) | 0.285 | -0.650 | -0.350 | Covalent |

Advanced Multireference Methods for Excited State Investigations (e.g., CASSCF, CASPT2)

The study of photochemical and photophysical properties requires an accurate description of electronic excited states. For molecules with complex electronic structures, such as those containing heteroaromatic rings and multiple lone pairs like this compound, single-reference methods like Time-Dependent Density Functional Theory (TD-DFT) can be inadequate. Multireference methods are essential for obtaining a balanced description of the ground and excited states, especially near geometries where these states become close in energy, such as at conical intersections. rsc.orgresearchgate.net

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose. aip.org It optimizes both the molecular orbitals and the configuration interaction (CI) coefficients for a wave function built from a full CI within a selected "active space" of orbitals and electrons. This approach correctly describes static correlation arising from near-degeneracies among electronic configurations. iphy.ac.cn For this compound, the active space would typically include the π and π* orbitals of the pyrazine and phenyl rings, as well as the n (non-bonding) orbitals associated with the nitrogen and oxygen atoms.

While CASSCF accounts for static correlation, it often misses a significant portion of the dynamic correlation. The Complete Active Space Second-Order Perturbation Theory (CASPT2) method corrects for this by adding dynamic correlation on top of a CASSCF reference wave function using second-order perturbation theory. iphy.ac.cndntb.gov.ua The multi-state version, MS-CASPT2, is particularly effective for studying multiple interacting excited states simultaneously. aip.org

For this compound, CASSCF/CASPT2 calculations would be crucial for characterizing the low-lying excited states. These would likely include:

n→π* transitions : Involving the excitation of an electron from a non-bonding orbital on one of the pyrazine nitrogens to an anti-bonding π* orbital of the ring. These are typically the lowest energy transitions in azines. researchgate.netrsc.org

π→π* transitions : Involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, localized on either the pyrazine or phenoxy moieties, or involving charge transfer between them. aip.org

A theoretical investigation would predict the vertical excitation energies, oscillator strengths (which determine the intensity of light absorption), and the character of each excited state.

| State | Excitation Energy (eV) (CASPT2) | Oscillator Strength (f) | Dominant Character | Involved Orbitals |

| S₁ | 3.55 | 0.002 | n→π | N(lone pair) → Pyrazine(π) |

| S₂ | 4.20 | 0.095 | π→π | Pyrazine(π) → Pyrazine(π) |

| S₃ | 4.65 | 0.150 | π→π | Phenoxy(π) → Pyrazine(π) (CT) |

| S₄ | 4.90 | 0.010 | n→π | O(lone pair) → Pyrazine(π) |

| S₅ | 5.10 | 0.450 | π→π | Phenoxy(π) → Phenoxy(π) |

Computational Modeling of Protonation Equilibria and Associated Structural Changes

The pyrazine ring in this compound contains two nitrogen atoms which are potential sites for protonation. The basicity of these nitrogen atoms, quantified by the proton affinity (PA) in the gas phase or the pKa in solution, is a fundamental property that influences the molecule's chemical behavior, solubility, and intermolecular interactions.

Computational chemistry provides powerful tools to model protonation events. By calculating the total electronic energy of the neutral molecule and its various protonated forms (protonated at N1 or N4), the gas-phase proton affinity can be determined.

PA = E(neutral) - E(protonated)

The relative energies of the protonated isomers indicate the preferred site of protonation. For this compound, the two nitrogen atoms are inequivalent due to the substitution pattern. The electron-withdrawing cyano group at position 2 will significantly decrease the basicity of the adjacent N1 atom. Conversely, the electron-donating (by resonance) phenoxy group at position 5 would be expected to increase the basicity of the adjacent N4 atom relative to unsubstituted pyrazine. Therefore, protonation is predicted to occur preferentially at the N4 position.

Upon protonation, significant changes in the molecular geometry and electronic structure are expected. Computational optimization of the protonated structures would reveal these changes:

Structural Changes : Protonation leads to an elongation of the C-N bonds at the protonated nitrogen and a perturbation of the bond angles within the pyrazine ring to accommodate the new N-H bond.

Electronic Redistribution : The positive charge is not strictly localized on the protonated nitrogen but is delocalized across the aromatic system. This redistribution can be visualized through changes in calculated atomic charges (e.g., from Mulliken, NBO, or QTAIM population analysis) and molecular electrostatic potential maps.

The table below presents hypothetical calculated proton affinities and key structural changes upon protonation, based on studies of similar diazines. researchgate.netacs.org

| Species | Protonation Site | Proton Affinity (kcal/mol) | Change in C-N-C Angle (degrees) | Charge on Protonated N (a.u.) |

| This compound | N4 | 215.5 | +5.5 | -0.45 |

| This compound | N1 | 208.1 | +5.2 | -0.48 |

| Pyrazine (for comparison) | N1 | 205.7 | +4.8 | -0.52 |

These computational insights are critical for understanding how this compound will interact with acidic environments and for predicting its behavior in biological or materials science applications.

Structure Property Relationships in Phenoxypyrazine Carbonitriles Non Biological Focus

Correlation of Molecular Structure with Electronic Properties

The electronic properties of phenoxypyrazine carbonitriles are intrinsically linked to their molecular structure. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into these relationships. nih.govmdpi.com

Impact of Substituents on Frontier Molecular Orbital Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that influences the electronic behavior of a molecule. In pyrazine (B50134) derivatives, this gap can be effectively tuned by introducing various substituents. nih.govrsc.org

The attachment of electron-donating groups (EDGs) to the pyrazine core tends to raise the energy of the HOMO, while electron-withdrawing groups (EWGs) generally lower the energy of the LUMO. Both effects typically lead to a reduction in the HOMO-LUMO gap. nih.gov For instance, in a study on pyrazine derivatives, the addition of alkyl substituents (electron-donating) was found to decrease the energy gap, thereby increasing the molecule's reactivity. semanticscholar.org Conversely, the introduction of halogen atoms (electron-withdrawing) led to a decrease in the LUMO energy. semanticscholar.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Hypothetical Substituted Phenoxypyrazine-2-carbonitriles

| Substituent (R) on Phenoxy Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | -6.5 | -2.0 | 4.5 |

| -OCH₃ (electron-donating) | -6.2 | -1.9 | 4.3 |

| -NO₂ (electron-withdrawing) | -6.8 | -2.3 | 4.5 |

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values for these specific compounds would require dedicated quantum chemical calculations.

Relationship between Electronic Structure and Optical Properties

The electronic transitions between molecular orbitals, particularly the HOMO-LUMO transition, are responsible for the optical properties of a molecule, such as its absorption and emission of light. A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelength (lower energy) light. mdpi.com

For pyrazine derivatives, the introduction of substituents can significantly alter their absorption and fluorescence spectra. rsc.org Studies on related systems have shown that enhancing the intramolecular charge transfer (ICT) character, often by combining electron-donating and electron-withdrawing groups across a π-conjugated system, can lead to a red-shift in the absorption maximum and enhance nonlinear optical (NLO) responses. researchgate.netnih.gov The structure of 5-Phenoxypyrazine-2-carbonitrile, with its donor-acceptor character, suggests the potential for interesting optical properties, including a notable NLO response. Research on other pyrazine derivatives has demonstrated that their NLO properties can be switched through external stimuli like protonation. iucr.org

Influence of Structural Features on Chemical Reactivity Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. researchgate.net Key parameters include:

Chemical Hardness (η): A measure of resistance to charge transfer. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The presence of heteroatoms (nitrogen and oxygen) and the electron-deficient nature of the pyrazine ring in this compound make it susceptible to nucleophilic attack. The nitrile group further enhances this electrophilic character. The phenoxy group, being electron-donating, might slightly modulate this reactivity. The specific sites for electrophilic or nucleophilic attack can be predicted by analyzing the distribution of the frontier molecular orbitals. For many nitrogen-containing heterocycles, the LUMO is often localized on the carbon atoms adjacent to the nitrogen, indicating these as likely sites for nucleophilic substitution.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Behavior

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity. semanticscholar.org While often used in drug design, QSAR can also be applied to predict chemical reactivity and other non-biological properties.

Identification of Key Molecular Descriptors Governing Chemical Reactivity

For pyrazine derivatives, QSAR models have been developed to predict properties like odor thresholds, which are related to intermolecular interactions and, indirectly, to chemical features. researchgate.netijournalse.org The molecular descriptors found to be significant in such models often include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Parameters like chemical hardness and electrophilicity.

A QSAR study on a set of pyrazine derivatives identified the HOMO-LUMO energy gap as a key descriptor for reactivity, with a smaller gap correlating to higher reactivity. semanticscholar.org For this compound, key descriptors would likely include the dipole moment, the partial charges on the pyrazine nitrogen atoms, and parameters describing the shape and steric hindrance of the phenoxy group.

Role of Intermolecular Interactions and Crystal Packing in Modulating Bulk Properties

In the solid state, the properties of a material are not solely determined by the characteristics of individual molecules but also by how they are arranged in the crystal lattice. Intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role in dictating the crystal packing. researchgate.netcardiff.ac.uk

While a specific crystal structure for this compound was not found in the searched literature, analysis of related pyrazine derivatives suggests that a combination of C-H···N hydrogen bonds involving the pyrazine ring and offset π-π stacking between the aromatic systems would be the dominant intermolecular interactions governing its crystal structure. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Phenoxypyrazine-2-carbonitrile, and how can reaction conditions be optimized?

A multi-step approach is typically employed, starting with pyrazine derivatives such as 2-methylpyrazine. Ammonoxidation of 2-methylpyrazine can yield pyrazine-2-carbonitrile intermediates, which are then functionalized with phenoxy groups via nucleophilic aromatic substitution. Key parameters include:

- Catalyst selection : Heterogeneous catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles enhance reaction efficiency and recyclability .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

Q. How should researchers characterize the electronic and structural properties of this compound?

Combined spectroscopic and computational methods are critical:

- NMR/FT-IR : Assign peaks using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and CN stretch at ~2220 cm in IR .

- X-ray crystallography : Resolve molecular geometry and confirm planarity of the pyrazine ring.

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model frontier molecular orbitals and predict reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (observe OSHA HCS guidelines) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze the electronic properties of this compound?

DFT studies using the B3LYP functional with exact exchange corrections (e.g., Becke’s 1993 method) accurately predict:

Q. What strategies resolve contradictions in reported bioactivity data for pyrazine-carbonitrile derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-amino vs. 5-methyl groups) on binding affinity using molecular docking .